molecular formula C21H17ClN6O2S B15189869 Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)- CAS No. 88151-96-6

Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)-

Cat. No.: B15189869
CAS No.: 88151-96-6
M. Wt: 452.9 g/mol
InChI Key: BHTTVLBPYYRKQO-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)- is a complex organic compound that features a benzenesulfonamide group, an indole moiety, and an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)- typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Azo Coupling Reaction: The indole derivative is then subjected to azo coupling with a diazonium salt derived from 4-chloroaniline. This step forms the azo linkage.

    Sulfonamide Formation: Finally, the azo compound is reacted with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Hydrazo compounds.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to the azo linkage, which imparts vivid colors.

Mechanism of Action

The mechanism of action of this compound depends on its specific application:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity.

    Anticancer Activity: The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide compound used as an antibacterial agent.

    Indomethacin: An indole derivative with anti-inflammatory properties.

    Azo Dyes: Compounds with similar azo linkages used in the textile industry.

Uniqueness

Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)- is unique due to the combination of its structural features, which confer a diverse range of chemical reactivity and potential applications. The presence of the indole moiety, azo linkage, and sulfonamide group in a single molecule makes it a versatile compound for various research and industrial purposes.

Properties

CAS No.

88151-96-6

Molecular Formula

C21H17ClN6O2S

Molecular Weight

452.9 g/mol

IUPAC Name

2-[4-[[2-(4-chlorophenyl)-1H-indol-3-yl]diazenyl]phenyl]sulfonylguanidine

InChI

InChI=1S/C21H17ClN6O2S/c22-14-7-5-13(6-8-14)19-20(17-3-1-2-4-18(17)25-19)27-26-15-9-11-16(12-10-15)31(29,30)28-21(23)24/h1-12,25H,(H4,23,24,28)

InChI Key

BHTTVLBPYYRKQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)N=NC4=CC=C(C=C4)S(=O)(=O)N=C(N)N

Origin of Product

United States

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